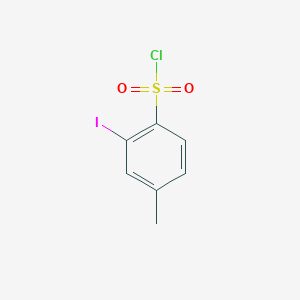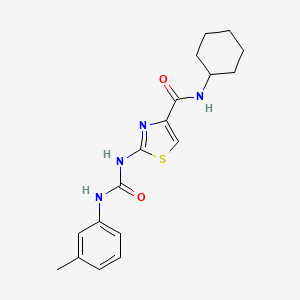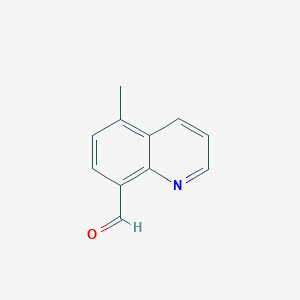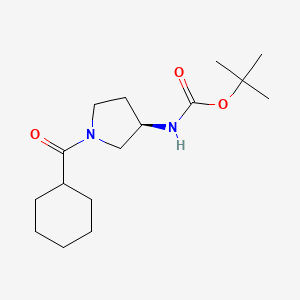![molecular formula C10H12F5NO2 B2997112 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2320956-22-5](/img/structure/B2997112.png)
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spirocyclic compound that contains a nitrogen atom and two fluorine atoms, which make it highly stable and resistant to degradation. 5]octane-6-carboxylate.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is not fully understood. However, it is believed to act as a modulator of ion channels, particularly the transient receptor potential (TRP) channels. These channels play a crucial role in various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In addition, it has been shown to block the activity of TRP channels, which are involved in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is its high stability and resistance to degradation, which makes it an ideal candidate for use in laboratory experiments. However, its high potency and lack of selectivity can also be a limitation, as it may lead to off-target effects and toxicity.
Orientations Futures
There are several future directions for the study of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate. One area of research is the development of more selective compounds that target specific ion channels, which could lead to the development of safer and more effective therapeutic agents. Another area of research is the investigation of the role of TRP channels in various diseases, which could lead to the identification of new therapeutic targets. Finally, the use of this compound as a probe for studying the function of ion channels in the nervous system could lead to a better understanding of the underlying mechanisms of various physiological processes.
In conclusion, this compound is a promising compound that has shown potential for use in the treatment of various diseases. Its unique properties make it an ideal candidate for use in laboratory experiments, and future research could lead to the development of safer and more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate involves the reaction of 1,1-Difluoro-2,2,2-trifluoroethylamine with ethyl 6-bromo-1,1-difluoro-2-oxo-1,2-dihydrospiro[indene-2,3'-pyrrolizine]-3-carboxylate in the presence of a base. This reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. In addition, it has been investigated for its potential use as a probe for studying the function of ion channels in the nervous system.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO2/c11-9(12)5-8(9)1-3-16(4-2-8)7(17)18-6-10(13,14)15/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFQAGVRKGXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)


